2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Description
2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that features a pyrazole and pyridazine moiety
Properties
IUPAC Name |
2-phenyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-16-17(2)29-30(18(16)3)23-14-13-22(27-28-23)25-20-9-11-21(12-10-20)26-24(31)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIYBFHBVRTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts to facilitate the formation of the heterocyclic rings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Scientific Research Applications
2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives. What sets 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide apart is its unique combination of these two heterocyclic systems, which may confer distinct chemical and biological properties. Examples of similar compounds are:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-phenylpropanol .
Biological Activity
The compound 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazole compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the 3,4,5-trimethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives are promising candidates in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines.
For instance:
- In vitro studies demonstrated that pyrazole derivatives can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis and cell cycle arrest .
- A specific study noted that the combination of pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound under discussion has been linked to reduced levels of pro-inflammatory cytokines in various models of inflammation.
Key findings include:
- In animal models of inflammation, treatment with pyrazole compounds led to decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively:
- Studies show that certain pyrazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the phenyl groups can enhance potency and selectivity towards biological targets.
| Modification | Effect on Activity |
|---|---|
| 3,4,5-trimethyl substitution | Increases lipophilicity and enhances binding affinity |
| Variations in phenyl groups | Altered interactions with target proteins leading to improved efficacy |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Breast Cancer Treatment : A study evaluated a series of pyrazole compounds against breast cancer cell lines and found promising results indicating that some derivatives could potentially serve as effective treatments .
- Inflammatory Diseases : Research demonstrated that a specific pyrazole derivative significantly reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
